molecular formula C17H18N4O2S B7052066 5-[2-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-3-methyl-[1,2]thiazolo[5,4-d]pyrimidin-4-one

5-[2-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-3-methyl-[1,2]thiazolo[5,4-d]pyrimidin-4-one

Cat. No.: B7052066
M. Wt: 342.4 g/mol
InChI Key: NRLMAFXPPUTNKS-UHFFFAOYSA-N
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Description

5-[2-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-3-methyl-[1,2]thiazolo[5,4-d]pyrimidin-4-one is a heterocyclic compound featuring a unique combination of pyrrole, thiazole, and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-3-methyl-[1,2]thiazolo[5,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Cyclopropylation: Introduction of the cyclopropyl group can be done via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Thiazole ring formation: This involves the condensation of α-haloketones with thioamides.

    Pyrimidine ring construction: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of β-ketoesters, aldehydes, and urea or thiourea.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of nucleophiles under reflux conditions.

Major Products

    Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives from the reduction of carbonyl groups.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activities.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as an inhibitor of various enzymes and receptors. It has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit cell proliferation.

Industry

In the pharmaceutical industry, this compound can be used in the development of new drugs. Its unique structure allows for the exploration of various pharmacological activities.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The thiazole and pyrimidine rings are known to bind to active sites of enzymes, inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-3-methyl-[1,2]thiazolo[5,4-d]pyrimidin-4-one
  • 5-[2-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-3-methyl-[1,2]thiazolo[5,4-d]pyrimidin-4-thione
  • 5-[2-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-3-methyl-[1,2]thiazolo[5,4-d]pyrimidin-4-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-[2-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-3-methyl-[1,2]thiazolo[5,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-9-6-13(11(3)21(9)12-4-5-12)14(22)7-20-8-18-16-15(17(20)23)10(2)19-24-16/h6,8,12H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLMAFXPPUTNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CC2)C)C(=O)CN3C=NC4=C(C3=O)C(=NS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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